molecular formula C11H14ClNO2 B5190325 4-(4-chloro-2-methylphenoxy)butanamide

4-(4-chloro-2-methylphenoxy)butanamide

Cat. No.: B5190325
M. Wt: 227.69 g/mol
InChI Key: MRZSRYIVJFRQCE-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)butanamide is a chemical compound with the molecular formula C11H14ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)butanamide typically involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid.

    Reduction: Formation of 4-(4-chloro-2-methylphenoxy)butylamine.

    Substitution: Formation of 4-(4-hydroxy-2-methylphenoxy)butanamide or 4-(4-amino-2-methylphenoxy)butanamide.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)butanamide involves its interaction with specific molecular targets. In cancer research, it has been shown to target the mRNA of c-FLIP variants, leading to the downregulation of c-FLIP expression. This results in the activation of apoptotic pathways, ultimately inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-2-methylphenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-(4-chloro-2-methylphenoxy)butylamine: Similar structure but with an amine group instead of an amide.

    4-(4-hydroxy-2-methylphenoxy)butanamide: Similar structure but with a hydroxyl group instead of a chloro group.

Uniqueness

4-(4-chloro-2-methylphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells by targeting c-FLIP makes it a valuable compound in cancer research .

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZSRYIVJFRQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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